molecular formula C8H4F3IN2 B1210441 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine CAS No. 81340-56-9

3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine

Cat. No. B1210441
CAS RN: 81340-56-9
M. Wt: 312.03 g/mol
InChI Key: GWDYFACLJZJKIB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine (TFPD) is a diazirine compound that has been widely used in scientific research. It is a photoaffinity labeling agent that can covalently modify proteins and nucleic acids upon exposure to ultraviolet light. The unique properties of TFPD have made it a valuable tool for studying protein-protein interactions, protein-ligand interactions, and protein-DNA interactions.

Scientific Research Applications

Photoreactive Probing in Biochemistry

3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine has been utilized as a photoreactive probe in biochemistry, particularly for labeling calmodulin and its proteolytic fragments in a calcium-dependent manner. This use highlights its ability to bind to hydrophobic sites exposed by calcium binding, offering a method to characterize calmodulin interaction sites (Krebs et al., 1984).

Surface Modification in Material Science

In material science, 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine serves as a versatile photoreactive "linker" for covalent surface modification of graphitic carbon and carbon nanotubes. Its ability to attach a variety of chemical species to these surfaces has been demonstrated, indicating its potential in the development of novel material applications (Lawrence et al., 2011).

Topological Organization in Membrane Proteins

This compound has been used to gain insight into the topological organization of membrane-embedded subunits in proteins, such as the F1F0 ATP synthase in Escherichia coli. The labeling patterns achieved with this probe can inform on protein-lipid contact and the structural arrangement of membrane proteins (Hoppe et al., 1984).

Hydrophobic Core Labeling in Membranes

In a similar vein, 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine has been synthesized as a probe for the hydrophobic core of membranes. Its strong partitioning in lipid phases and selective labeling of intrinsic membrane proteins underscore its utility in understanding membrane protein dynamics and structure (Brunner & Semenza, 1981).

Photoaffinity Labeling in Chemical Biology

Its application extends to chemical biology, where it's used as a photoaffinity label. For example, its derivatives have been synthesized for labeling the GABA receptor, illustrating its role in identifying and characterizing receptor-ligand interactions (Sammelson & Casida, 2003).

Synthesis of Photolabeling Reagents

The compound has also been integral in the synthesis of photolabeling reagents like 3-trifluoromethyl-3-phenyldiazirine (TPD), useful in various photochemical probes for biological studies (Brunner et al., 1980).

properties

IUPAC Name

3-(3-iodophenyl)-3-(trifluoromethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDYFACLJZJKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231059
Record name 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine

CAS RN

81340-56-9
Record name 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081340569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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